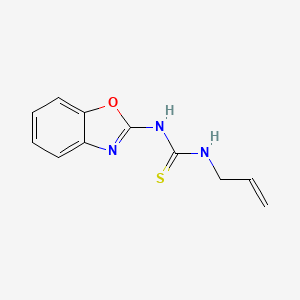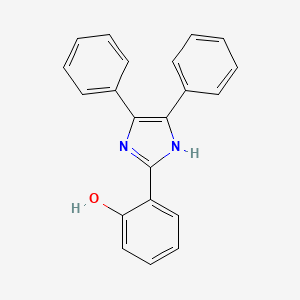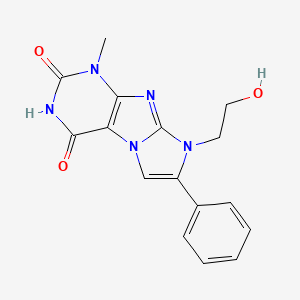![molecular formula C19H14ClN3O3 B3883517 (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one](/img/structure/B3883517.png)
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one
描述
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the pyrazolone core with a chlorobenzene derivative in the presence of a suitable catalyst.
Addition of the nitrophenyl group: The final step involves the coupling of the intermediate product with a nitrobenzene derivative under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminophenyl derivatives with reduced nitro groups.
Substitution: Substituted pyrazolone derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In the field of medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, are evaluated in preclinical studies.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with a different position of the nitro group.
(4E)-2-(4-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with a different position of the chloro group.
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-aminophenyl)prop-2-enylidene]pyrazol-3-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(4E)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-13-18(10-3-6-14-5-2-9-17(11-14)23(25)26)19(24)22(21-13)16-8-4-7-15(20)12-16/h2-12H,1H3/b6-3+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDNMQNSHIBSY-HQLLBZSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3883436.png)

![2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione](/img/structure/B3883449.png)
![5-(4-nitrophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline-9-carboxylic acid](/img/structure/B3883451.png)
![dimethyl 5-({[3-amino-4-(dimethylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B3883469.png)

![2-(furan-2-yl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3883477.png)
![5-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B3883482.png)

![(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
![3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)
![Morpholine, 4-[1-(4-methoxyphenyl)-3-phenyl-2-propynyl]-](/img/structure/B3883514.png)
![N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B3883516.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3883522.png)
